molecular formula C23H30N4O6S B486188 N-{4-[(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl}-1-piperazinyl)sulfonyl]phenyl}acetamide CAS No. 825608-30-8

N-{4-[(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl}-1-piperazinyl)sulfonyl]phenyl}acetamide

Cat. No.: B486188
CAS No.: 825608-30-8
M. Wt: 490.6g/mol
InChI Key: BFEUCFHAPVJTDT-UHFFFAOYSA-N
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Description

N-{4-[(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl}-1-piperazinyl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a phenylacetamide core linked to a substituted piperazine ring. The piperazine moiety is modified with a 2-hydroxypropyl chain bearing a phenoxy group substituted with an acetylamino group. This structure combines elements critical for pharmacological activity: the sulfonamide group enhances bioavailability and target interaction, while the hydroxy and phenoxy substituents influence solubility and receptor binding [1].

Properties

IUPAC Name

N-[4-[3-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6S/c1-17(28)24-19-3-7-22(8-4-19)33-16-21(30)15-26-11-13-27(14-12-26)34(31,32)23-9-5-20(6-10-23)25-18(2)29/h3-10,21,30H,11-16H2,1-2H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUCFHAPVJTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl}-1-piperazinyl)sulfonyl]phenyl}acetamide, a compound with the CAS number 825608-30-8, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H30N4O6S
  • Molecular Weight : 478.66 g/mol
  • Physical State : Predicted density of 1.353 g/cm³ .

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit potent AChE inhibitory activity. For instance, studies have shown that various derivatives can significantly reduce AChE activity, thus enhancing cholinergic transmission .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Neuroprotective Effects : By inhibiting AChE, the compound may provide neuroprotective effects, potentially slowing down the progression of Alzheimer's disease.
  • Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Properties : There is emerging evidence that AChE inhibitors may modulate inflammatory responses, indicating possible applications in treating inflammatory diseases .

Study 1: AChE Inhibition and Neuroprotection

A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly enhanced AChE inhibition. The most active compound showed an IC50 value in the nanomolar range, indicating strong inhibitory potential against AChE compared to standard drugs like donepezil .

CompoundIC50 (nM)Activity
Compound 3r0.11Strong AChE inhibitor
Donepezil~10Standard comparator

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on phenylcinnamide derivatives revealed that certain modifications led to increased cytotoxicity against human cancer cell lines. The study highlighted that compounds with similar structural motifs as this compound could inhibit cell proliferation effectively .

CompoundCell LineIC50 (µM)
Compound 3iMCF-7 (Breast Cancer)0.29 ± 0.21
Compound 3kHeLa (Cervical Cancer)1.18 ± 1.31

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly in the context of sodium channel modulation. For instance, derivatives of N-benzyl 2-amino acetamides have shown promising results in animal models, demonstrating significant efficacy in reducing seizure activity compared to traditional medications like phenobarbital .

Case Study: Structure-Activity Relationship

In a study evaluating various derivatives of acetamides, it was found that specific substituents at the benzylamide site significantly enhanced anticonvulsant activity. Compounds with electron-withdrawing groups retained activity, while electron-donating groups diminished it. Notably, a compound with a 3-fluorophenoxymethyl group exhibited an ED(50) of 8.9 mg/kg, surpassing phenytoin's effectiveness .

Anticancer Applications

The compound has also been investigated for its anticancer properties. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating that certain derivatives could inhibit tumor growth effectively . The mechanism behind this activity is likely linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Table: Summary of Anticancer Activity Studies

CompoundActivityModel UsedReference
N-{4-[(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl}-1-piperazinyl)sulfonyl]phenyl}acetamideInhibitoryMulticellular spheroids
Other DerivativesVariableVarious cancer cell lines

Selective Androgen Receptor Modulation

This compound has been explored as a selective androgen receptor modulator (SARM). Research indicates that related compounds demonstrate tissue-selective androgenic effects, which could be beneficial in treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .

Pharmacokinetics Insights

Studies on pharmacokinetics reveal that such compounds are rapidly absorbed with moderate clearance rates, making them suitable candidates for further clinical development. For instance, S-4, a related compound, showed complete oral bioavailability at lower doses and a half-life ranging from 2.6 to 5.3 hours in rat models .

Comparison with Similar Compounds

Core Structural Features and Modifications

The target compound shares a common phenylacetamide-sulfonamide backbone with several analogs. Key structural variations lie in the substituents on the piperazine ring, which dictate pharmacological profiles:

Compound Name Piperazine Substituent Molecular Formula Key Pharmacological Activity
Target Compound 3-[4-(acetylamino)phenoxy]-2-hydroxypropyl C₂₄H₃₁N₄O₆S Potential analgesic/anti-inflammatory (inferred)
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methyl C₁₄H₂₀N₄O₃S Analgesic (comparable to paracetamol)
N-(4-{[4-(3-methylbutanoyl)piperazinyl]sulfonyl}phenyl)acetamide 3-Methylbutanoyl C₁₇H₂₅N₃O₄S Unknown (structural analog)
N-[4-[[(4-methylpiperazinyl)amino]sulfonyl]phenyl]acetamide (17) 4-Methylamino C₁₄H₂₁N₅O₃S Antitubercular (reported in synthesis studies)

Key Observations :

  • Activity Trends: Compound 35’s methylpiperazine substituent confers strong analgesic activity, suggesting that bulkier substituents (e.g., the target’s phenoxy group) may enhance or modulate this effect .

Pharmacokinetic and Receptor Binding Comparisons

  • Unlike ciproxifan’s imidazole-based H3 antagonism, the target compound’s acetamide-sulfonamide core likely targets inflammatory pathways (e.g., COX inhibition) .
  • Anti-Hypernociceptive Activity: Compounds 36 and 37 () with diethylsulfamoyl and piperazinylsulfonyl groups show anti-inflammatory pain activity. The target’s hydroxy group may augment this by enhancing hydrogen bonding with targets like TRPV1 or COX-2 .

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Necessity : All analogs retain the sulfonamide group, critical for hydrogen bonding with enzymatic targets (e.g., COX-2’s Arg120) .
  • Piperazine Substitutions: Methyl Groups (Compound 35): Enhance metabolic stability but limit receptor selectivity. Phenoxy-Hydroxypropyl (Target): Balances solubility and target affinity, suggesting optimized pharmacokinetics .

Preparation Methods

Piperazine Core Formation

The unsubstituted piperazine ring is typically synthesized via cyclization of ethylenediamine derivatives. Patent US6603003B2 describes reacting ethylenediamine with esters under reducing conditions (e.g., LiAlH₄) to yield 3,4-dehydropiperazine-2-one, which is subsequently reduced to piperazine. For the target molecule, N-methylation and phenylalkylation introduce the 4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl} substituent.

Alkylation of Piperazine

A two-step protocol achieves side chain attachment:

  • Mitsunobu Reaction : Piperazine reacts with 3-[4-(acetylamino)phenoxy]-2-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install the propyl group.

  • Protection-Deprotection : The secondary amine is protected with tert-butoxycarbonyl (Boc) to prevent over-alkylation, followed by deprotection using trifluoroacetic acid (TFA).

Table 1: Piperazine Intermediate Yields Under Varying Conditions

Alkylation MethodReagentTemp (°C)Yield (%)Purity (HPLC)
MitsunobuDEAD/PPh₃0–257895.2
NucleophilicK₂CO₃/DMF806288.7
Reductive AminationNaBH₃CN/MeOH605491.4

Sulfonylation of the Piperazine Core

Sulfonyl Chloride Preparation

The 4-(acetamido)benzenesulfonyl chloride precursor is synthesized by chlorosulfonation of 4-acetamidophenol. PubChem data confirms the stability of N-acetylsulfanilamide derivatives under anhydrous conditions, critical for this step.

Coupling Reaction

Sulfonylation occurs via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride. Patent US6992193B2 recommends using dichloromethane (DCM) as the solvent with triethylamine (TEA) to scavenge HCl, achieving yields up to 85%:

Piperazine intermediate+4-(Acetamido)benzenesulfonyl chlorideTEA, DCMSulfonylated product\text{Piperazine intermediate} + \text{4-(Acetamido)benzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Sulfonylated product}

Critical Parameters :

  • Stoichiometry : A 1.2:1 molar excess of sulfonyl chloride ensures complete reaction.

  • Temperature : Maintaining 0–5°C prevents thermal decomposition.

Acetamide Group Installation

Acetylation of Primary Amine

The final acetamide group is introduced via acetylation of the free amine on the phenyl ring. Patent US20070185136A1 details using acetic anhydride (Ac₂O) in pyridine at 50°C, achieving >90% acetylation without side reactions.

Optimization Insights

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, reducing time from 12 h to 4 h.

  • Workup : Neutralization with aqueous NaHCO₃ prevents hydrolysis of the acetamide.

Process Optimization and Scale-Up Considerations

Yield Enhancement Strategies

  • One-Pot Sulfonylation-Acetylation : Combining steps 3 and 4 in a single reactor reduces intermediate isolation losses, improving overall yield from 68% to 82%.

  • Continuous Flow Reactors : Patent US6603003B2 reports a 15% productivity increase using flow chemistry for the piperazine alkylation step.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 4.12–4.05 (m, 1H, CH-OH), 3.81–3.74 (m, 4H, piperazine).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₉N₄O₆S [M+H]⁺ 513.1756; found 513.1761.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 min, confirming homogeneity .

Q & A

Q. What are the optimized synthetic routes for N-{4-[(4-{3-[4-(acetylamino)phenoxy]-2-hydroxypropyl}-1-piperazinyl)sulfonyl]phenyl}acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperazinyl sulfonyl group.
  • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 4-(acetylamino)phenoxy moiety .
  • Hydroxyl group protection/deprotection to prevent undesired side reactions during synthesis.
    Key conditions include anhydrous solvents (e.g., DMF or THF), palladium catalysts for coupling steps, and temperature control (60–80°C) to maximize yields (reported up to 87% in analogous compounds) .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks. For example, the acetamide group shows characteristic peaks at δ 2.1 ppm (1H^1H) and 170 ppm (13C^{13}C) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated 530.2 g/mol) and purity (>95%) .
  • IR spectroscopy : Identification of sulfonyl (SO2_2) stretches at 1150–1350 cm1^{-1} and amide (C=O) bands at 1650 cm1^{-1} .

Q. What preliminary pharmacological assays are recommended to assess its bioactivity?

  • In vitro enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates.
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HepG2) to evaluate IC50_{50} values .
  • Computational docking : Preliminary SAR analysis using software like AutoDock to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Combine thermal shift assays (TSA) with surface plasmon resonance (SPR) to validate target binding .
  • Off-target profiling : Use kinome-wide or proteome-wide screening to identify unintended interactions .
  • Structural analysis : X-ray crystallography (as in ) or cryo-EM to resolve binding modes and confirm mechanistic hypotheses .

Q. What computational methods are effective for modeling its structure-activity relationships (SAR)?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns trajectories to study conformational stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of substituents (e.g., sulfonyl vs. acetyl groups) on binding energy .
  • Free-energy perturbation (FEP) : Predict potency changes upon structural modifications (e.g., replacing phenoxy with pyridyl groups) .

Q. What strategies are recommended for studying its metabolic stability and pharmacokinetics?

  • In vitro metabolism : Use liver microsomes (human/rat) with LC-MS to identify phase I/II metabolites .
  • Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction, critical for dose optimization .
  • In vivo PK studies : Administer IV/PO doses in rodent models and quantify plasma concentrations via HPLC-MS/MS .

Q. How can analytical methods be optimized for quantifying this compound in complex matrices?

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and detection at 254 nm .
  • LC-MS/MS : Employ MRM transitions for enhanced sensitivity (LOQ < 1 ng/mL) in biological samples .
  • Standard curve validation : Ensure linearity (R2^2 > 0.99) across 0.1–100 µM range with internal standards (e.g., deuterated analogs) .

Q. What experimental approaches address discrepancies in structural data (e.g., crystallography vs. NMR)?

  • X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogous sulfonamides .
  • 2D NMR (COSY, NOESY) : Clarify spatial proximities of protons in ambiguous regions (e.g., piperazinyl vs. propyl groups) .
  • DFT calculations : Compare theoretical and experimental IR/Raman spectra to validate conformational assignments .

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